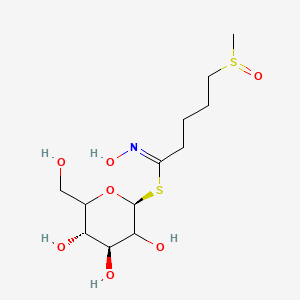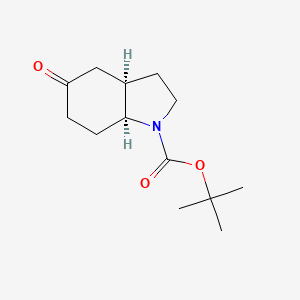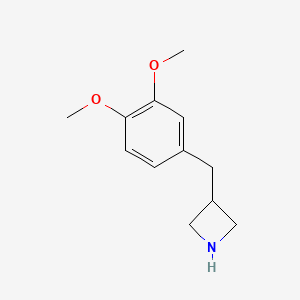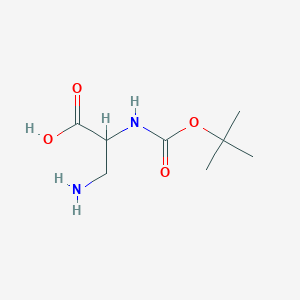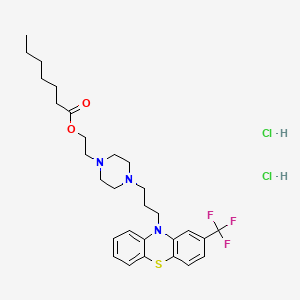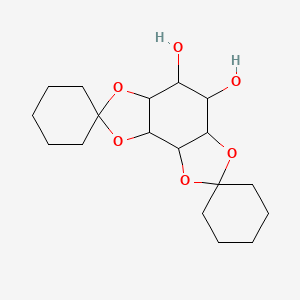
Valganciclovir-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valganciclovir-d8 is a synthetic antiviral drug used for the treatment of cytomegalovirus (CMV) infections. It is a prodrug of ganciclovir, which is an acyclic nucleoside analog of guanosine that is selectively phosphorylated by viral thymidine kinase and is further metabolized by cellular kinases to its active form, ganciclovir triphosphate. Valganciclovir-d8 is a deuterium-labeled form of valganciclovir, a prodrug of ganciclovir, and is used in scientific research to study the mechanism of action of ganciclovir and its metabolites.
Mechanism of Action
Valganciclovir-d8 is a prodrug of ganciclovir, which is an acyclic nucleoside analog of guanosine. Upon entering the cell, valganciclovir-d8 is phosphorylated by viral thymidine kinase to form ganciclovir monophosphate. This is further metabolized by cellular kinases to its active form, ganciclovir triphosphate. Ganciclovir triphosphate is a competitive inhibitor of viral DNA polymerase and inhibits viral DNA replication.
Biochemical and Physiological Effects
Valganciclovir-d8 is a potent antiviral agent and has been shown to be effective in the treatment of Valganciclovir-d8 infections. It has been shown to be effective in the treatment of Valganciclovir-d8 retinitis, as well as Valganciclovir-d8 encephalitis and Valganciclovir-d8 colitis. In addition, valganciclovir-d8 has been shown to be effective in the treatment of Valganciclovir-d8 pneumonia and Valganciclovir-d8 gastroenteritis.
Advantages and Limitations for Lab Experiments
Valganciclovir-d8 is a useful tool for scientific research due to its ability to be used to study the kinetics, pharmacokinetics, pharmacodynamics and metabolism of ganciclovir and its metabolites. In addition, it is a deuterated form of valganciclovir, which is a prodrug of ganciclovir, and is therefore suitable for use in studies involving the metabolism of ganciclovir and its metabolites. However, it should be noted that valganciclovir-d8 is not suitable for use in studies involving the synthesis of ganciclovir and its metabolites, as it is not a direct precursor of ganciclovir.
Future Directions
The use of valganciclovir-d8 in scientific research can be expanded in the future. For example, it can be used to study the pharmacokinetics and pharmacodynamics of other antiviral agents, such as acyclovir and famciclovir. In addition, it can be used to study the effects of other antiviral agents on Valganciclovir-d8 infection, as well as the effects of other antiviral agents on other viral infections. Finally, it can be used to study the metabolism of other antiviral agents, such as acyclovir and famciclovir.
Synthesis Methods
Valganciclovir-d8 is synthesized by the condensation of 2-amino-9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-fluoro-9H-purin-9-one (valganciclovir) with deuterium oxide (D2O). The reaction is carried out in the presence of a base, such as sodium hydroxide, to form a deuterated valganciclovir-d8 product. The reaction is typically carried out at room temperature and the product is isolated by column chromatography.
Scientific Research Applications
Valganciclovir-d8 is a valuable tool for scientific research, as it can be used to study the mechanism of action of ganciclovir and its metabolites. It can be used to study the kinetics of ganciclovir and its metabolites, as well as the pharmacokinetics of ganciclovir and its metabolites. In addition, it can be used to study the pharmacodynamics of ganciclovir and its metabolites. It can also be used to study the metabolism of ganciclovir and its metabolites.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Valganciclovir-d8 involves the incorporation of eight deuterium atoms into the Valganciclovir molecule. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Ganciclovir", "Deuterated acetic anhydride", "Deuterated acetic acid", "Deuterated methanol", "Deuterated hydrochloric acid", "Deuterated sodium hydroxide", "Deuterated water" ], "Reaction": [ "Step 1: Ganciclovir is reacted with deuterated acetic anhydride in the presence of deuterated acetic acid to form Valganciclovir-d3.", "Step 2: Valganciclovir-d3 is then reacted with deuterated methanol in the presence of deuterated hydrochloric acid to form Valganciclovir-d5.", "Step 3: Valganciclovir-d5 is further reacted with deuterated sodium hydroxide in the presence of deuterated water to form Valganciclovir-d8." ] } | |
CAS RN |
1132088-63-1 |
Molecular Formula |
C₁₄H₁₄D₈N₆O₅ |
Molecular Weight |
362.41 |
synonyms |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine -d8; RS 079070-194-d8; Ro 107-9070/194-d7; Valcyte-d8; (S)-Valganciclovir-d8; 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine-2,3, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




